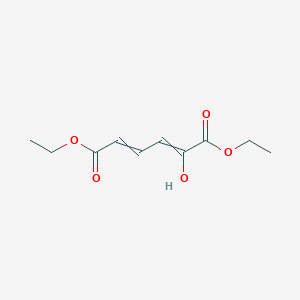

Diethyl 2-hydroxyhexa-2,4-dienedioate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl 2-hydroxyhexa-2,4-dienedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVYKFFLLNUPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Hydroxyhexa 2,4 Dienedioate and Analogues

Classical Organic Synthesis Approaches

Classical methods provide the fundamental framework for constructing the carbon skeleton of the target molecule. These approaches are typically characterized by their reliance on well-established reaction mechanisms.

The most direct and classical approach to synthesizing the backbone of Diethyl 2-hydroxyhexa-2,4-dienedioate is through a mixed Claisen condensation. libretexts.org This reaction involves the coupling of two different esters. For a mixed Claisen reaction to be effective and yield a single primary product, one of the ester partners should be incapable of forming an enolate ion, thus preventing self-condensation. libretexts.orgopenstax.org

Diethyl oxalate (B1200264) is an ideal candidate for this role as it lacks α-hydrogens and cannot serve as a nucleophilic donor. libretexts.orgopenstax.orguwindsor.ca It functions exclusively as the electrophilic acceptor in the reaction. Ethyl crotonate, possessing α-hydrogens at the γ-position relative to the ester carbonyl (vinylogous acidity), can be deprotonated to form a nucleophilic enolate. The reaction proceeds when the enolate of ethyl crotonate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the expulsion of an ethoxide leaving group, a characteristic step in Claisen condensations.

While the direct condensation between ethyl acetate (B1210297) and diethyl oxalate is a well-documented example that gives high yields, the use of ethyl crotonate introduces the complexity of a conjugated system. openstax.org The resulting product after acidic workup is the enol tautomer, this compound, which is stabilized by the extended conjugation.

A representative reaction demonstrating the principle is the condensation of diethyl oxalate with a ketone, such as 2-butanone, which similarly relies on the formation of an enolate that attacks the diethyl oxalate acceptor.

Table 1: Representative Reactants and Conditions for a Mixed Claisen Condensation This table is based on a similar condensation reaction involving diethyl oxalate.

| Component | Role | Example Reagent/Solvent | Key Conditions |

| Enolate Precursor | Nucleophilic Donor | Ethyl Crotonate | Presence of α-hydrogens |

| Ester Partner | Electrophilic Acceptor | Diethyl Oxalate | No α-hydrogens |

| Base | Catalyst | Sodium Ethoxide | Stoichiometric amount |

| Solvent | Medium | Absolute Ethanol (B145695) | Anhydrous conditions |

| Temperature | Control | Low temperatures (e.g., -5 °C) | To control reaction rate |

Base-Catalyzed Approaches

The Claisen condensation is fundamentally a base-catalyzed (or, more accurately, base-promoted) process. The choice of base is critical and must be strong enough to deprotonate the ester acting as the nucleophile, but it should not promote unwanted side reactions like saponification. Sodium ethoxide (NaOEt) in ethanol is a conventional choice, as its ethoxide anion matches the ester's alcohol portion, preventing transesterification.

The mechanism involves the following key steps:

Enolate Formation: The base (e.g., ethoxide) abstracts an α-proton from ethyl crotonate to form a resonance-stabilized enolate.

Nucleophilic Attack: The resulting enolate anion attacks a carbonyl carbon of diethyl oxalate.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form a β-keto ester derivative.

Deprotonation: The newly formed product is more acidic than the starting ester and is deprotonated by the ethoxide base. This final, essentially irreversible deprotonation step drives the reaction to completion. uwindsor.ca

Protonation: A final acidic workup is required to protonate the resulting enolate and yield the final neutral product, which exists predominantly as the stable enol tautomer.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants. researchgate.netsemanticscholar.org These reactions are prized for their atom economy, step economy, and ability to generate molecular complexity in a single step. semanticscholar.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the simultaneous or sequential addition of ethyl crotonate, diethyl oxalate, and a suitable base in a carefully selected solvent. Such a strategy would align with the core advantages of MCRs by reducing the number of synthetic steps and purification intermediates. researchgate.net The development of such a protocol would be a novel and efficient approach to this class of compounds.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can provide exquisite control over stereochemistry and regiochemistry under mild reaction conditions.

While direct enzyme-mediated condensation for the synthesis of this compound is not prominently reported, the principles of enzymatic carbon-carbon bond formation are well-established. Aldolases, for example, are known to catalyze stereoselective aldol (B89426) additions, which could be envisioned as a key step in constructing the dienedioate backbone. The synthesis of a related compound, dimethyl (2Z,4Z)-2-hydroxyhexa-2,4-dienedioate, has been reported through a chemical condensation reaction, suggesting that an enzymatic counterpart could be a viable synthetic route. nih.gov In this chemical synthesis, tert-butoxide is used to mediate the condensation of diethyl oxalate and ethyl crotonate, followed by acidification. nih.gov An enzyme with appropriate substrate specificity could potentially catalyze a similar transformation with high stereocontrol.

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov This approach is particularly powerful for the synthesis of complex molecules with multiple stereocenters. nih.gov A potential chemoenzymatic strategy for this compound could involve an initial chemical step to form a diene precursor, followed by an enzymatic hydroxylation or resolution step to introduce the desired chirality.

For example, a one-pot sequential chemoenzymatic method has been developed for the conversion of amides to enantiomerically enriched alcohols. nih.gov This process combines a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction. nih.gov Such a strategy could be adapted, where a dienedioate ester is formed chemically, and then an enzyme, such as a reductase or a hydrolase, is used to stereoselectively modify the molecule.

Another relevant example is the integration of a flavin-dependent Old Yellow Enzyme (OYE) with a hydrogenase for the asymmetric reduction of cyclic enones. nih.gov This system demonstrates the potential for enzymatic reduction of α,β-unsaturated systems, which is a key structural feature of the target dienedioate.

The following table outlines a conceptual chemoenzymatic approach for the synthesis of chiral this compound.

| Step | Reaction Type | Catalyst/Enzyme | Purpose |

| 1 | Chemical Condensation | Base catalyst (e.g., potassium tert-butoxide) | Formation of the hexa-2,4-dienedioate backbone. nih.gov |

| 2 | Enzymatic Resolution | Lipase (B570770) or Esterase | Kinetic resolution of the racemic diol to provide an enantiomerically enriched product. |

| or | Enzymatic Asymmetric Reduction | Reductase (e.g., from OYE family) | Asymmetric reduction of a corresponding 2-oxo-hexa-3,5-dienedioate precursor. |

Reactivity and Mechanistic Investigations of Diethyl 2 Hydroxyhexa 2,4 Dienedioate

Tautomerization Dynamics and Isomerization Pathways

The dynamic nature of Diethyl 2-hydroxyhexa-2,4-dienedioate's structure is evident in its capacity to undergo both tautomerization and configurational isomerization. These processes are fundamental to its chemical behavior and reactivity.

Enol-Keto Tautomerism (e.g., to 4-Oxalocrotonate)

This compound exists as an enol tautomer. nih.gov Like other carbonyl compounds with an alpha-hydrogen, it is in a dynamic equilibrium with its keto form. libretexts.org This spontaneous interconversion between the two constitutional isomers is known as tautomerism. libretexts.orgorgoreview.com The keto tautomer in this case would be diethyl 4-oxalocrotonate.

The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding and conjugation. libretexts.orgmasterorganicchemistry.comproquest.com For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. orgoreview.com However, the enol form can be significantly stabilized. libretexts.org In the case of this compound, the enol is stabilized by the conjugation of the C=C double bond with the ester's carbonyl group. libretexts.org

The tautomerization process can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Base-catalyzed mechanism: A base removes the acidic proton from the hydroxyl group to form a resonance-stabilized enolate ion. Subsequent protonation on the alpha-carbon (C4) yields the keto form, diethyl 4-oxalocrotonate. libretexts.orgyoutube.com

Acid-catalyzed mechanism: The reaction is initiated by the protonation of the alpha-carbon (C4). The resulting oxonium ion is then deprotonated at the oxygen atom by a base (such as water) to yield the final keto tautomer. libretexts.orgyoutube.com

| Factor | Effect on Equilibrium | Rationale | Relevance to this compound |

|---|---|---|---|

| Conjugation | Stabilizes Enol Form | Extended π-system delocalizes electron density, lowering the overall energy. libretexts.org | The diene system and its conjugation with the ester group stabilize the enol tautomer. |

| Intramolecular H-Bonding | Stabilizes Enol Form | Formation of a stable six-membered ring via a hydrogen bond between the enolic hydroxyl and a carbonyl oxygen. youtube.com | A potential hydrogen bond can form between the C2-hydroxyl and the C1-ester oxygen, enhancing enol stability. |

| Solvent | Solvent Dependent | Polar, protic solvents can stabilize the keto form, while non-polar solvents often favor the enol form through intramolecular H-bonding. masterorganicchemistry.com | The keto-enol equilibrium position for this compound would be expected to shift depending on the solvent used. |

| Aromaticity | Strongly Stabilizes Enol Form | If the enol form results in an aromatic ring, it becomes the overwhelmingly predominant tautomer. libretexts.org | Not applicable to this acyclic system. |

Configurational Isomerization Studies (e.g., Z/E Interconversion)

The two double bonds in the hexa-2,4-dienedioate backbone can exist in different stereochemical configurations, namely (Z) or (E). This gives rise to multiple possible diastereomers, such as (2Z,4E), (2E,4Z), (2E,4E), and (2Z,4Z). The parent acid, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, is a known compound. nih.gov

Interconversion between these Z/E isomers can occur under certain conditions. The energy barrier for rotation around a C=C double bond is significant, meaning this process does not typically happen spontaneously at room temperature. However, isomerization can be induced, for example, through photochemical excitation. Another pathway for interconversion involves the keto-enol tautomerization. The keto tautomer, diethyl 4-oxalocrotonate, possesses a single C=C bond at the C2-C3 position. The former C4-C5 double bond is now a single bond, allowing for free rotation. Re-enolization can then lead to the formation of a different geometric isomer of the enol. This tautomerism-mediated pathway provides a lower-energy route for Z/E interconversion compared to the direct thermal or photochemical isomerization of the double bonds.

Cyclization Reactions and Heterocycle Formation

The arrangement of functional groups in this compound makes it a versatile precursor for the synthesis of heterocyclic compounds through various cyclization pathways.

Intramolecular Cyclization to Pyrone Carboxylic Acids

This compound can undergo intramolecular cyclization to form substituted pyrone derivatives. This type of reaction is analogous to the formation of lactones from hydroxy acids. youtube.com The mechanism involves a nucleophilic attack from one of the oxygen atoms (either the hydroxyl oxygen or an ester carbonyl oxygen) onto an electrophilic carbon center within the same molecule.

Under acidic conditions, protonation of one of the ester carbonyls would activate it toward nucleophilic attack by the enol's hydroxyl group. This ring-closing step would form a six-membered ring intermediate. Subsequent elimination of ethanol (B145695) would lead to the formation of a stable α-pyrone (2-pyrone) ring system. The specific regiochemistry of the cyclization would depend on which ester group participates in the reaction.

Formal [4+2] Cycloaddition Reactions as a Dienophile

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition method for forming six-membered rings. libretexts.orgwikipedia.org It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). libretexts.orgmasterorganicchemistry.com While this compound is itself a conjugated diene, the outline specifies its role as a dienophile.

For this compound to act as a dienophile, one of its double bonds must react with an external diene. The α,β-unsaturated ester moiety (the C2=C3 double bond) is activated by the electron-withdrawing ester group, making it a potential dienophile. libretexts.org This is characteristic of a "normal demand" Diels-Alder reaction, where the dienophile is electron-poor and the diene is electron-rich. wikipedia.org The reaction would proceed via a single, cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously and resulting in a substituted cyclohexene (B86901) derivative. wikipedia.org

Regioselectivity and Stereoselectivity in Cycloadditions

When this compound acts as a dienophile in a [4+2] cycloaddition, the orientation and stereochemistry of the resulting product are of critical importance.

Regioselectivity: If the reacting diene is unsymmetrical, the addition of the unsymmetrical dienophile (the C2=C3 bond with its hydroxyl and ester substituents) can lead to different constitutional isomers. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. The alignment of the reactants in the transition state seeks to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product. mdpi.com For instance, if the substituents on the dienophile are cis to each other, they will remain cis in the final cycloadduct. Furthermore, the reaction often exhibits endo selectivity, where the substituents of the dienophile are oriented towards the newly forming double bond in the product's bicyclic structure, a preference often explained by secondary orbital interactions in the transition state.

| Selectivity Type | Description | Governing Principle |

|---|---|---|

| Regioselectivity | Determines the relative orientation of substituents on the newly formed ring when both diene and dienophile are unsymmetrical. | Electronic effects (matching of orbital coefficients) of substituents on the diene and dienophile. |

| Stereospecificity | The stereochemistry of the dienophile is preserved in the product. A cis-dienophile gives a cis-adduct; a trans-dienophile gives a trans-adduct. mdpi.com | The concerted, single transition state mechanism of the reaction. wikipedia.org |

| Stereoselectivity (Endo/Exo) | In reactions forming bicyclic systems, the "endo" product is often favored over the "exo" product. | Secondary orbital interactions in the transition state typically stabilize the endo pathway. |

Functional Group Transformations

The reactivity of this compound is governed by the interplay of its key functional groups: two ester moieties, a hydroxyl group, and a conjugated diene system. These features allow for a range of chemical transformations, making it a potentially versatile intermediate in organic synthesis.

Hydration Reactions (e.g., to 4-Hydroxy-2-oxohexanoate)

While direct experimental data on the hydration of this compound is not extensively documented in the literature, the reaction can be anticipated to proceed based on the established reactivity of α,β-unsaturated systems. The conjugated diene is susceptible to the addition of water, particularly under acidic or enzymatic catalysis. The expected product of such a reaction would be a more saturated derivative, and in some metabolic pathways involving similar structures, hydration across a double bond is a key step.

For instance, the hydration of the related compound (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, the carboxylic acid analog, is a known biological process. nih.govnih.gov This suggests that the diethyl ester derivative would likely undergo a similar transformation. The reaction would involve the addition of a water molecule across one of the carbon-carbon double bonds of the diene system. The regioselectivity of this addition would be influenced by the electronic effects of the ester and hydroxyl groups.

The formation of 4-Hydroxy-2-oxohexanoate (B1245416) from this compound would entail both hydration and a subsequent tautomerization. The initial hydration product would likely be a dihydroxy intermediate, which could then tautomerize to the more stable keto-form, yielding the target oxo-ester.

Ester Hydrolysis and Transesterification

The two ethyl ester groups in this compound are susceptible to both hydrolysis and transesterification reactions. These transformations are fundamental in synthetic organic chemistry for modifying the ester functionality.

Ester Hydrolysis:

Hydrolysis of the diethyl ester can be achieved under either acidic or basic conditions to yield the corresponding dicarboxylic acid, (2Z,4Z)-2-hydroxyhexa-2,4-dienedioic acid. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process that typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon.

Studies on the hydrolysis of similar diethyl esters, such as diethyl 2-(perfluorophenyl)malonate, have shown that the stability of the ester and the reaction outcome can be highly dependent on the reaction conditions. beilstein-journals.orgnih.gov For instance, vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and AcOH at reflux led to the formation of the corresponding acetic acid derivative in good yield, highlighting that harsh conditions may be necessary for complete hydrolysis. beilstein-journals.orgnih.gov

Transesterification:

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the ethyl groups for other alkyl or aryl groups. This process is often driven to completion by using a large excess of the reactant alcohol or by removing the ethanol that is formed.

For example, the use of trifluoroacetic acid as a reagent for the cleavage of ethyl esters through transesterification has been reported. nih.gov The driving force for this process is the removal of the volatile ethyl trifluoroacetate (B77799) from the reaction mixture. nih.gov Similarly, transesterification reactions have been widely used in the synthesis of various bio-additives, such as 2-hydroxy-ethyl esters from vegetable oils. atlantis-press.com

| Reaction | Reagents/Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺, heat | (2Z,4Z)-2-hydroxyhexa-2,4-dienedioic acid |

| Base-Catalyzed Hydrolysis | H₂O, NaOH, heat | Sodium (2Z,4Z)-2-hydroxyhexa-2,4-dienedioate |

| Transesterification | R-OH, H⁺ or Base catalyst | Dialkyl 2-hydroxyhexa-2,4-dienedioate |

Nucleophilic and Electrophilic Additions to the Dienedioate Moiety

The conjugated diene system in this compound is a prime site for both nucleophilic and electrophilic addition reactions. The presence of electron-withdrawing ester groups influences the reactivity and regioselectivity of these additions.

Nucleophilic Addition:

The dienyl system, being electron-deficient due to the ester groups, is susceptible to nucleophilic attack. This type of reaction, often a Michael or conjugate addition, would involve the addition of a nucleophile to the β- or δ-position of the diene. The resulting enolate intermediate can then be protonated to give the final addition product. The regioselectivity of the attack would be influenced by both steric and electronic factors. For instance, in the synthesis of pyrone derivatives, a benzylic anion has been shown to act as a nucleophile in a conjugate addition to a diene system. nih.gov

Electrophilic Addition:

Electrophilic addition to the conjugated diene can lead to either 1,2- or 1,4-addition products. youtube.com The reaction is initiated by the attack of an electrophile (e.g., HBr, Br₂) on one of the double bonds. This forms a resonance-stabilized allylic carbocation intermediate. The subsequent attack of the nucleophile can occur at either of the two carbons bearing the positive charge, leading to a mixture of products.

The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature. youtube.com

Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster, which is typically the 1,2-addition product. youtube.com This is because the nucleophile attacks the carbocation at the position where the positive charge is more localized.

Thermodynamic Control (High Temperature): At higher temperatures, the reaction is under thermodynamic control, and the major product is the more stable one, which is often the 1,4-addition product. youtube.com The increased thermal energy allows the initially formed kinetic product to revert to the carbocation intermediate and then form the thermodynamically more stable product.

| Addition Type | Reagent | Key Intermediate | Product(s) |

| Nucleophilic Addition | Nu⁻ | Enolate | Conjugate addition product |

| Electrophilic Addition | E-Nu | Allylic Carbocation | 1,2- and 1,4-addition products |

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The rates of the functional group transformations of this compound would be influenced by several factors:

Concentration of Reactants: Higher concentrations of the ester and the co-reactant (e.g., water, alcohol, nucleophile, electrophile) would generally lead to a faster reaction rate.

Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Catalyst: The presence of an acid or base catalyst is crucial for both hydrolysis and transesterification, as it provides a lower energy reaction pathway.

Solvent: The choice of solvent can significantly impact reaction rates by influencing the solubility of reactants and stabilizing transition states.

Thermodynamic Analyses:

The thermodynamics of the reactions of this compound determine the position of the equilibrium and the relative stability of the products.

Ester Hydrolysis: The hydrolysis of esters is a reversible process, and the position of equilibrium is influenced by the relative concentrations of reactants and products. In base-catalyzed hydrolysis, the formation of the carboxylate salt makes the reaction essentially irreversible.

Transesterification: This is also a reversible reaction, and the equilibrium can be shifted by controlling the concentration of the alcohols.

Electrophilic Addition: The relative stability of the 1,2- and 1,4-addition products determines the product distribution under thermodynamic control. The 1,4-product is often more stable due to the presence of a more substituted double bond in the final product. youtube.com

Further experimental studies would be required to determine the specific rate constants, activation energies, and thermodynamic parameters for the reactions of this compound.

Enzymatic Transformations and Metabolic Pathway Elucidation

Role in Microbial Catabolic Pathways

2-hydroxyhexa-2,4-dienoic acid emerges as a common metabolite during the degradation of several classes of organic molecules, highlighting a convergent point in microbial catabolism.

The breakdown of 2-hydroxyhexa-2,4-dienoic acid is part of a broader strategy that microbes use to degrade aromatic compounds. In many bacterial steroid degradation pathways, the steroidal A-ring is first aromatized. This aromatized ring then undergoes cleavage via a meta-cleavage reaction, a common mechanism in the degradation of aromatic molecules like catechols. The resulting product is then hydrolyzed, yielding 2-hydroxyhexa-2,4-dienoic acid and a second, more complex molecule derived from the remainder of the steroid structure. researchgate.netnih.gov This process effectively funnels the degradation of the complex, multi-ring steroid structure into a pathway that shares features with the catabolism of simpler aromatic hydrocarbons. rsc.org

In the bacterial oxidative degradation of steroids, the cleavage of the A and B rings is a critical step that leads to the formation of two main products: 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (DOHNAA) and 2-hydroxyhexa-2,4-dienoic acid. researchgate.netnih.gov This reaction is catalyzed by a hydrolase, breaking a carbon-carbon bond in a meta-cleavage product derived from the steroid's A and B rings. The generation of 2-hydroxyhexa-2,4-dienoic acid represents the point where a portion of the steroid skeleton is converted into a simpler, aliphatic molecule that can be readily processed by downstream enzymes to enter central metabolism. nih.govnih.gov

The role of 2-hydroxyhexa-2,4-dienoic acid is well-documented in the cholesterol catabolism of several bacteria, most notably Comamonas testosteroni and the human pathogen Mycobacterium tuberculosis.

In C. testosteroni, the degradation of testosterone (B1683101) and other steroids proceeds through the aromatization of the A-ring. researchgate.net A meta-cleavage product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA), is hydrolyzed by the enzyme TesD. This hydrolysis yields (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid and DOHNAA. researchgate.net

Similarly, in Mycobacterium tuberculosis, cholesterol degradation is crucial for its survival within host macrophages. A key enzyme in this pathway, HsaD, catalyzes the same hydrolytic C-C bond cleavage of 4,9-DSHA to produce 2-hydroxyhexa-2,4-dienoic acid (often abbreviated HHD in this context) and DOHNAA. mdpi.com This pathway is considered a potential target for developing new therapeutic agents against tuberculosis.

Table 1: Role of 2-Hydroxyhexa-2,4-dienoic Acid in Microbial Cholesterol Catabolism

| Microorganism | Precursor Compound | Generating Enzyme | Products | Pathway Significance |

|---|---|---|---|---|

| Comamonas testosteroni | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA) | TesD (Hydrolase) | 2-Hydroxyhexa-2,4-dienoic acid + DOHNAA | Utilization of steroids (e.g., testosterone) as a carbon source. researchgate.net |

| Mycobacterium tuberculosis | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA) | HsaD (Hydrolase) | 2-Hydroxyhexa-2,4-dienoic acid (HHD) + DOHNAA | Essential for pathogen survival in the host by utilizing host cholesterol. mdpi.com |

Characterization of Key Enzymes

The metabolic fate of 2-hydroxyhexa-2,4-dienoic acid is dictated by a specific set of enzymes that have been isolated and characterized.

This enzyme, a member of the lyase family, catalyzes the next step in the degradation pathway. 2-Hydroxyhexa-2,4-dienoate hydratase, encoded by the tesE gene in C. testosteroni, facilitates the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate. It adds a water molecule across one of the double bonds to form 4-hydroxy-2-oxohexanoate (B1245416). researchgate.net This reaction is a crucial step in preparing the six-carbon chain for eventual cleavage into smaller, metabolizable units. Under acidic conditions used during laboratory isolation, the product can form a lactone, 2-hydroxy-4-hex-2-enolactone. The enzyme is involved in the catabolism of testosterone and other steroids. Homologous genes have been identified in other steroid-degrading bacteria, including M. tuberculosis.

Table 2: Properties of 2-Hydroxyhexa-2,4-dienoate Hydratase

| Property | Description |

|---|---|

| Enzyme Name | 2-Hydroxyhexa-2,4-dienoate hydratase |

| Gene Name | tesE (in C. testosteroni), hsaE (in M. tuberculosis) |

| EC Number | 4.2.1.132 |

| Reaction | (2Z,4Z)-2-hydroxyhexa-2,4-dienoate + H₂O ⇌ 4-hydroxy-2-oxohexanoate |

| Function | Catalyzes a late step in the bacterial steroid degradation pathway. researchgate.net |

| Organism Example | Comamonas testosteroni TA441 |

4-Oxalocrotonate tautomerase (4-OT) is an enzyme known for its role in the catabolic pathways of aromatic hydrocarbons, where it catalyzes a specific tautomerization reaction. While its primary, native function is not directly on 2-hydroxyhexa-2,4-dienoate, 4-OT is a well-studied example of an enzyme with significant catalytic promiscuity. This means it can catalyze reactions other than the one for which it evolved.

Research has shown that 4-OT, with its N-terminal proline acting as a key catalytic residue, can promiscuously catalyze various other reactions, including carbon-carbon bond-forming reactions like aldol (B89426) condensations and Michael additions. rsc.orgnih.gov For instance, it has been found to catalyze the self-condensation of propanal and asymmetric Michael-type additions of linear aldehydes to β-nitrostyrene. rsc.orgnih.gov While direct catalysis on 2-hydroxyhexa-2,4-dienoate or its downstream product 4-hydroxy-2-oxohexanoate by 4-OT is not its defined role, the enzyme's known promiscuity for a range of aldehydes and ketones makes it a subject of interest in the broader context of the evolution of metabolic pathways and for its potential use in biocatalysis. The types of substrates it acts upon promiscuously share structural similarities with intermediates in the steroid degradation pathway, suggesting how new enzymatic functions might evolve.

Meta-Cleavage Product Hydrolases (e.g., HsaD, BphD)

In the intricate network of microbial metabolic pathways, meta-cleavage product (MCP) hydrolases play a pivotal role in the degradation of aromatic compounds. These enzymes catalyze the hydrolysis of C-C bonds in the intermediates generated from the ring cleavage of catecholic compounds. While direct enzymatic studies on Diethyl 2-hydroxyhexa-2,4-dienedioate are not extensively documented, the activity of well-characterized hydrolases such as BphD and HsaD on structurally similar substrates provides significant insights into its probable enzymatic transformation.

BphD, a key enzyme in the biphenyl (B1667301) degradation pathway, is responsible for the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a meta-cleavage product of biphenyl. biorxiv.org The enzyme belongs to the α/β-hydrolase superfamily and facilitates the cleavage of a C-C bond to yield benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. biorxiv.orgresearchgate.net Given the structural analogy, it is hypothesized that a hydrolase with similar substrate specificity would be capable of hydrolyzing this compound, likely targeting the ester linkages for hydrolysis prior to or concurrently with the cleavage of the carbon backbone.

HsaD is another critical hydrolase involved in the meta-cleavage pathway of cholesterol degradation. Its function is analogous to that of BphD, catalyzing the hydrolysis of a C-C bond in a meta-cleavage product. The substrate specificity of these hydrolases is a key determinant of the range of aromatic compounds a microorganism can metabolize. While BphD from different bacterial strains, such as Burkholderia xenovorans LB400 and Rhodococcus globerulus P6, exhibit broad substrate specificity towards various chlorinated HOPDAs, their activity on di-esterified substrates like this compound remains an area for further investigation. masterorganicchemistry.com The promiscuous esterase activity observed in some BphD variants towards p-nitrophenyl esters suggests that hydrolysis of the ethyl esters of the dienedioate is a plausible enzymatic step. researchgate.net

Mechanistic Enzymology

Catalytic Mechanisms of Dienedioate-Transforming Enzymes

The catalytic mechanism of enzymes that transform dienedioates and their derivatives, such as the hydrolase BphD, has been a subject of detailed investigation. These enzymes typically employ a catalytic triad (B1167595), most commonly composed of serine, histidine, and aspartate residues, to facilitate hydrolysis. chemguide.co.uknih.govnih.gov

The widely accepted mechanism for BphD involves a covalent, nucleophilic catalysis. nih.gov This process can be broken down into two main stages: acylation and deacylation.

Acylation: The catalytic serine, activated by the histidine-aspartate pair, acts as a nucleophile and attacks the carbonyl carbon of the substrate's scissile C-C bond. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, breaking the C-C bond and forming an acyl-enzyme intermediate, where one of the resulting fragments is covalently attached to the serine residue. nih.gov

Deacylation: A water molecule, activated by the catalytic histidine, then attacks the acyl-enzyme intermediate. This results in the formation of a second tetrahedral intermediate, which subsequently collapses to release the second product and regenerate the free enzyme, ready for another catalytic cycle. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) studies on BphD have further refined this model, suggesting a substrate-assisted acylation mechanism where a water molecule aids in the proton transfer from the serine to the substrate. nih.gov While this mechanism is well-established for the hydrolysis of the C-C bond in HOPDA, the hydrolysis of the ester groups in this compound would likely follow a similar, yet distinct, esterase mechanism, also involving a catalytic triad. The precise sequence of events—whether the ester groups are hydrolyzed before or after the cleavage of the dienedioate backbone—would depend on the specific enzyme's substrate preference and catalytic pocket architecture.

Active Site Characterization and Residue Mutagenesis

The active site of dienedioate-transforming enzymes is a highly specialized environment, shaped to bind the substrate and facilitate catalysis. Site-directed mutagenesis has been a powerful tool to probe the roles of specific amino acid residues within these active sites. nih.govmdpi.com

Studies on BphD have confirmed the critical role of the catalytic triad residues (Ser, His, Asp). researchgate.net Mutation of any of these residues to a non-functional amino acid typically results in a drastic loss of enzymatic activity, confirming their essentiality for catalysis. For instance, substituting the active site serine in a cholesterol esterase with threonine or alanine (B10760859) completely abolished its hydrolytic activity. nih.gov

Beyond the catalytic triad, other residues within the active site play crucial roles in substrate binding and specificity. In BphD, mutagenesis studies have identified residues that, when altered, can modify the enzyme's substrate preference. For example, a non-active-site residue, Met148, was found to be critical for the catalytic efficiency of BphD, with its mutation leading to a significant decrease in activity. nih.gov This highlights that residues outside the immediate catalytic machinery can have profound effects on enzyme function, likely by influencing the conformation of the active site or the binding of the substrate.

The table below summarizes key residues in the active site of BphD and their functions as elucidated through mutagenesis studies.

| Residue Position (in BphD from Dyella ginsengisoli LA-4) | Amino Acid | Functional Role in Catalysis | Reference |

| Ser115 | Serine | Nucleophile in the catalytic triad | researchgate.net |

| His275 | Histidine | General base/acid in the catalytic triad | researchgate.net |

| Asp247 | Aspartate | Stabilizes the charged histidine in the catalytic triad | researchgate.net |

| Met148 | Methionine | Non-active-site residue influencing catalytic efficiency | nih.gov |

These studies provide a framework for understanding how an enzyme like a BphD-family hydrolase would interact with this compound and how it could be potentially engineered to enhance its activity towards such a substrate.

Reconstruction and Analysis of Metabolic Modules

The degradation of complex organic molecules like this compound is typically not the result of a single enzyme but rather a series of coordinated enzymatic reactions that constitute a metabolic module or pathway. The reconstruction and analysis of these modules are central to understanding microbial metabolism and for applications in biotechnology and bioremediation. escholarship.orgnih.govnih.gov

Strategies for reconstructing metabolic pathways can be broadly categorized as reference-based or de novo. nih.gov Reference-based reconstruction utilizes known enzymatic reactions and homologous enzymes from well-characterized pathways to infer the metabolic capabilities of an organism. nih.gov For instance, the degradation pathway for this compound would likely be reconstructed based on the well-established biphenyl and catechol meta-cleavage pathways. researchgate.netescholarship.org

De novo reconstruction, on the other hand, aims to predict novel enzymatic reactions and pathways based on the chemical transformations between putative substrates and products. researchgate.net This approach is particularly useful when dealing with xenobiotic compounds for which no known degradation pathways exist.

The assembly of such metabolic modules can be achieved through metabolic engineering. For example, bacterial strains like Pseudomonas putida have been engineered to degrade various pollutants by introducing and optimizing the expression of genes encoding the necessary catabolic enzymes. libretexts.orgresearchgate.net This often involves the "patchwork assembly" of different catabolic segments from various organisms to create a novel and efficient degradation pathway. libretexts.org The successful reconstruction of a pathway for the complete mineralization of industrial chemicals demonstrates the potential to engineer microbes capable of degrading complex esters. escholarship.org

The analysis of these reconstructed metabolic modules often involves flux balance analysis and other computational modeling techniques to predict metabolic fluxes and identify potential bottlenecks. This allows for the targeted optimization of the pathway to enhance the degradation rate of the target compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of Diethyl 2-hydroxyhexa-2,4-dienedioate provide the foundational data for its structural assignment. The chemical shifts (δ) indicate the electronic environment of each nucleus, the coupling constants (J) reveal scalar interactions between neighboring nuclei, and the integration of ¹H signals corresponds to the number of protons.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the two ethyl ester groups, characterized by triplets for the methyl protons and quartets for the methylene (B1212753) protons. The four vinyl protons (H3, H4, H5, and H6) present a complex series of doublets and doublets of doublets, confirming the diene structure. The absence of a signal for the C2-hydroxyl proton in some spectra is common due to chemical exchange with the solvent.

The ¹³C NMR spectrum complements this data, showing characteristic signals for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the diene system (including the hydroxyl-bearing C2), and the sp³-hybridized carbons of the ethyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 7.28 | d | 11.5 |

| H4 | 6.55 | dd | 15.0, 11.5 |

| H5 | 6.05 | dd | 15.0, 11.5 |

| H6 | 7.40 | d | 11.5 |

| OCH₂CH₃ (a) | 4.25 | q | 7.1 |

| OCH₂CH₃ (b) | 4.35 | q | 7.1 |

| OCH₂CH₃ (a) | 1.30 | t | 7.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 165.4 |

| C2 | 145.2 |

| C3 | 128.9 |

| C4 | 134.5 |

| C5 | 130.1 |

| C6 | 140.3 |

| OCH₂ (a) | 62.1 |

| OCH₂ (b) | 62.5 |

| CH₃ (a) | 14.2 |

To unambiguously establish the bonding network and confirm the assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show strong cross-peaks between H3 and H4, H4 and H5, and H5 and H6, confirming the connectivity of the vinyl chain. It would also show correlations between the methylene and methyl protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. HSQC is crucial for assigning the carbon signals of the diene (C3, C4, C5, C6) by correlating them to their corresponding, pre-assigned vinyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the entire molecular structure. Key expected correlations would include the protons of the ethyl groups to the carbonyl carbons (C1 and the carbonyl of the second ester), and the vinyl protons (H3, H4, H5) to various carbons along the diene backbone, confirming the placement of the ester groups relative to the conjugated system.

The geometry of the double bonds (E/Z configuration) is a critical aspect of the molecule's stereochemistry. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the spatial proximity of protons. For this compound, an NOE correlation between H3 and H5 would suggest a specific spatial arrangement, helping to confirm the relative stereochemistry of the C2-C3 and C4-C5 double bonds. The observed coupling constants across the double bonds (around 15 Hz for trans and 11.5 Hz for cis) also provide strong evidence for the assigned stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₀H₁₄O₅), the experimentally measured mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺) is compared to the theoretically calculated mass. A close match provides unequivocal confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|

The observed value is in excellent agreement with the calculated mass, confirming the molecular formula C₁₀H₁₄O₅.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, followed by analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure by revealing its weakest bonds and most stable fragments.

While detailed experimental MS/MS studies on this compound are not widely published, a predictable fragmentation pattern can be hypothesized based on its structure. Common fragmentation pathways for this molecule under MS/MS conditions would likely include:

Loss of an ethoxy radical (•OCH₂CH₃) from one of the ester groups.

Loss of an ethanol (B145695) molecule (HOCH₂CH₃).

Decarboxylation (loss of CO₂).

Cleavage of the carbon-carbon bonds within the diene system.

Analysis of these fragmentation patterns would serve to further corroborate the structure elucidated by NMR spectroscopy.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of this compound from reaction mixtures and for the resolution of its isomeric forms.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating its geometric (E/Z) isomers. Reversed-phase HPLC, employing a non-polar stationary phase and a polar mobile phase, is typically utilized.

A common stationary phase for this purpose is a C18 column. The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic acid to ensure the compound is in its neutral form) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the parent compound from any impurities and also the resolution of its isomers. researchgate.netprotocols.io

For instance, a typical HPLC method for analyzing compounds structurally similar to this compound, such as muconic acid isomers, might involve a C18 column with a mobile phase gradient of water/formic acid and methanol. nrel.gov The detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the conjugated system of the molecule exhibits maximum absorbance. protocols.io

Table 1: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 265 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes.

Gas Chromatography (GC) for Volatile Derivatives

Due to its relatively low volatility, this compound typically requires derivatization to a more volatile form prior to analysis by Gas Chromatography (GC). A common derivatization strategy is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This process significantly increases the volatility and thermal stability of the analyte.

The derivatized sample is then introduced into the GC system, which is commonly equipped with a mass spectrometer (GC-MS) for detection and identification. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. For instance, a 5%-phenyl-95%-dimethylpolysiloxane capillary column is a versatile choice for separating a wide range of organic compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. For analogous compounds like the dimethyl ester of trans,trans-muconic acid, GC-MS has proven to be a sensitive and specific method. nih.gov

Table 2: Representative GC-MS Parameters for Volatile Derivatives

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then ramp at 10 °C/min to 280 °C (5 min hold) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

This table provides a hypothetical set of parameters for the analysis of the silylated derivative and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity

Given the presence of a stereocenter at the carbon bearing the hydroxyl group, this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample.

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a vast range of chiral compounds. nih.gov Columns such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are particularly effective. nih.govchiraltech.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their resolution. youtube.com

Table 3: Exemplary Chiral HPLC Conditions

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

This table illustrates a hypothetical set of conditions for chiral separation and is for demonstrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the double bonds may shift this peak to a slightly lower wavenumber.

C=C Stretch: Absorptions in the region of 1650-1600 cm⁻¹ would correspond to the carbon-carbon double bonds of the diene system.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester groups would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The conjugated diene and carbonyl groups in this compound are expected to give rise to strong UV absorption. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. For a conjugated diene system, the λmax is typically in the range of 220-250 nm. The presence of the ester and hydroxyl groups as auxochromes can cause a bathochromic (red) shift to longer wavelengths.

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process that can be employed to enhance the analytical properties of this compound, particularly for improving detection sensitivity and chromatographic performance.

For HPLC analysis, especially when dealing with trace amounts, derivatization of the hydroxyl group with a fluorescent tag can significantly enhance detection limits when using a fluorescence detector. nih.govresearchgate.net Common fluorescent derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net These reagents react with the hydroxyl group to form a highly fluorescent derivative. For instance, derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) is a known method for labeling hydroxyl-containing compounds for HPLC-FLD analysis. mdpi.com

In the context of GC analysis, as mentioned previously, silylation is a common derivatization strategy to increase volatility. For compounds with carboxylic acid functionalities, esterification to form methyl or other alkyl esters is also a frequently used technique to improve their chromatographic behavior. nih.gov

Table 4: Common Derivatization Reagents and Their Purpose

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| HPLC-FLD | Dansyl Chloride | Hydroxyl | Enhanced fluorescence detection |

| HPLC-FLD | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Hydroxyl | Improved detection sensitivity |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increased volatility and thermal stability |

This table provides examples of derivatization strategies that could be applied to this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to understand the electronic structure and energetics of molecules, providing a fundamental understanding of their behavior.

Dedicated quantum mechanical studies focusing specifically on the electronic structure and conformational landscape of isolated Diethyl 2-hydroxyhexa-2,4-dienedioate are not extensively available in the current scientific literature. Such studies would typically involve determining the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and the relative energies of its different spatial arrangements (conformers). This information is crucial for predicting its reactivity and physical properties.

The formation of the parent compound of this compound, 2-hydroxymuconic semialdehyde, is a key step in the extradiol cleavage pathway of catechols, catalyzed by enzymes like catechol 2,3-dioxygenase. rsc.orgnih.gov Computational studies, particularly using hybrid density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating this reaction mechanism. rsc.orgnih.govacs.orgresearchgate.net

The catalytic cycle is understood to involve several key steps:

Substrate Binding: Catechol binds to the Fe(II) center of the enzyme as a monoanion. nih.govacs.org

Oxygen Activation: Molecular oxygen binds to the iron center, and an electron is transferred from the bound substrate to O2 through the metal, forming a substrate radical-Fe(II)-superoxo state. nih.gov

Intermediate Formation: A crucial alkylperoxo intermediate is formed. rsc.orgnih.gov QM/MM calculations have explored the protonation of this intermediate, suggesting a direct proton transfer from the catechol substrate. rsc.orgrsc.org

Ring Cleavage: The mechanism proceeds through a Criegee rearrangement and O-O bond cleavage, leading to the formation of a seven-membered lactone intermediate. nsf.govresearchgate.net This is often considered the rate-limiting step. nih.govacs.org The subsequent hydrolysis of this intermediate yields the final ring-opened product, 2-hydroxymuconic semialdehyde.

Theoretical studies have investigated different electronic spin states during the reaction, with a proposed spin-transition from a septet to a quintet state being important for the reaction to proceed. nih.govacs.org Two parallel pathways, differing in the sequence of proton transfer and oxygen attack, have been explored computationally, with one pathway being identified as more favorable both kinetically and thermodynamically. rsc.orgrsc.org

Table 1: Computational Methods and Key Findings in Extradiol Dioxygenase Mechanism Studies

| Computational Method | Enzyme/System Studied | Key Findings |

| QM/MM (ONIOM: B3LYP:Amber) | Homoprotocatechuate 2,3-dioxygenase (HPCD) | Direct proton transfer from substrate to superoxide; two parallel reaction pathways identified. rsc.orgrsc.org |

| Hybrid DFT | Non-heme iron extradiol dioxygenases | Catechol binds as a monoanion; spin-transition from septet to quintet state is crucial. nih.govacs.org |

| Hybrid DFT | Homogentisate dioxygenase | Elucidation of a three-step mechanism involving peroxo intermediate formation, O-O bond cleavage, and ring cleavage. researchgate.net |

There is a lack of published research on the computational prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) for this compound. Such predictions would be valuable for complementing experimental characterization.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the dynamic behavior of molecules over time, providing insights into processes such as enzyme-ligand binding and the influence of the solvent environment.

While MD simulations specifically tracking the binding and release of this compound are not detailed in the literature, numerous studies have investigated the interaction of substrates with catechol 2,3-dioxygenase (C23O), the enzyme responsible for the formation of the parent compound. researchgate.netnih.govau.dknih.gov These simulations provide a model for understanding how the product might behave within the active site prior to its release.

MD simulations of C23O have been used to:

Assess the stability of the enzyme's three-dimensional structure. nih.gov

Identify key amino acid residues in the active site that interact with the substrate through hydrogen bonds and van der Waals forces. nih.govnih.gov

Reveal conformational changes in the enzyme upon substrate binding. nih.gov

Studies have identified a binding pocket within the C-terminal domain of the enzyme containing the catalytic Fe(II) ion. nih.gov Key residues coordinating the iron atom and interacting with the substrate have been identified. nih.govnih.gov These interactions are crucial for orienting the substrate correctly for the catalytic reaction. The insights gained from these substrate-binding simulations are foundational for understanding the broader catalytic cycle, which includes the eventual release of the product, this compound.

Table 2: Key Active Site Residues in Catechol 2,3-Dioxygenase Identified by MD Simulations

| Enzyme | Key Residues | Type of Interaction |

| Catechol 2,3-dioxygenase from Burkholderia cepacia | H150, L152, W198, H206, H220, H252, I254, T255, Y261, E271, L276, F309 | Hydrogen bonding and van der Waals interactions with various substrates. nih.gov |

| Catechol 2,3-dioxygenase (C23O-2G) | Not explicitly listed, but site-directed mutagenesis of Thr254 was shown to be significant. | Catalysis and substrate specificity. nih.gov |

Mechanistic Modeling of Enzymatic Transformations

Detailed mechanistic modeling for the enzymatic transformations of this compound is not prominently documented in scientific literature. However, computational studies of related compounds and enzyme families that would likely act on it, such as hydrolases and dioxygenases, can provide a theoretical framework for its potential biological catalysis.

The initial step in the metabolism of this compound within a biological system would likely involve the hydrolysis of the ester groups to yield the parent acid, 2-hydroxyhexa-2,4-dienoate, and ethanol (B145695). This reaction is catalyzed by esterase enzymes.

Following hydrolysis, the resulting 2-hydroxyhexa-2,4-dienoate is a substrate for hydratases and dioxygenases. For instance, the enzyme 2-hydroxyhexa-2,4-dienoate hydratase is known to catalyze a step in the bacterial degradation pathway of steroids. wikipedia.org The transformation of the parent acid is often a part of the meta-cleavage pathway for aromatic compounds.

Enzymes such as Fe(II)/α-ketoglutarate-dependent dioxygenases (αKGDs) are known to be versatile catalysts in the biosynthesis of microbial natural products, performing a variety of oxidative transformations. nih.gov These enzymes utilize dioxygen to activate C-H bonds, leading to reactions like hydroxylation, desaturation, and cyclization. nih.gov While direct modeling of this compound with these enzymes is not available, theoretical models of similar α-keto acid-containing substrates with dioxygenases suggest a complex interplay of electronic and steric factors governing the reaction mechanism. nih.gov

Table 1: Postulated Enzymatic Transformations and Relevant Enzyme Families

| Transformation Step | Reactant | Product | Enzyme Family |

| Hydrolysis | This compound | 2-hydroxyhexa-2,4-dienoate + Ethanol | Esterase |

| Hydration | 2-hydroxyhexa-2,4-dienoate | 4-hydroxy-2-oxohexanoate (B1245416) | Hydratase |

| Oxidative Cleavage | 2-hydroxyhexa-2,4-dienoate | Further degradation products | Dioxygenase |

This table is based on known enzymatic reactions of structurally similar compounds, as direct computational studies on this compound are not available.

Chemoinformatics and Database Mining for Related Structures and Reactions

Chemoinformatics and the mining of biochemical databases are powerful tools for identifying structurally related compounds and predicting potential metabolic pathways. While this compound may not be extensively indexed, these resources can be queried for its core structure, the 2-hydroxyhexa-2,4-dienedioate moiety, and its functional groups.

Several databases are instrumental in this type of research:

The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD): This database provides curated information on microbial catabolism of xenobiotic compounds. nih.govresearchgate.net By searching for substructures similar to 2-hydroxyhexa-2,4-dienoate, researchers can identify known enzymatic reactions and metabolic pathways for related molecules, which can help in postulating the biodegradation of the target compound. nih.gov The UM-BBD contains data on numerous pathways, reactions, compounds, and enzymes. nih.govresearchgate.net

KEGG (Kyoto Encyclopedia of Genes and Genomes): KEGG is a comprehensive resource for understanding high-level functions and utilities of biological systems, including metabolic pathways. pathbank.org Searching KEGG for enzymes that act on α,β-unsaturated acids or dienoates can reveal potential enzymatic candidates for the transformation of 2-hydroxyhexa-2,4-dienoate.

Microbial Metabolite Databases (e.g., MiMeDB): These databases contain detailed information about small molecule metabolites found in microbial systems. mimedb.orgmetabolomicscentre.ca Mining these databases can uncover naturally occurring analogs of this compound and provide insights into the microorganisms and enzymatic pathways involved in their synthesis and degradation. mimedb.org

Specialized Biodegradation Databases: Databases such as AromaDeg and OxDBase focus on the aerobic degradation of aromatic compounds and the enzymes involved, particularly dioxygenases. frontiersin.orgfrontiersin.org Given that the degradation of aromatic rings often proceeds through intermediates structurally related to 2-hydroxyhexa-2,4-dienoate, these databases are valuable for identifying relevant enzymatic reactions and gene sequences. frontiersin.orgfrontiersin.orgnih.gov

The process of database mining for this compound would involve:

Defining the chemical structure of this compound using a standard format like SMILES or InChI.

Performing substructure and similarity searches in chemical and biological databases.

Analyzing the retrieved hits for related compounds, the enzymes that act upon them, and the metabolic pathways in which they participate.

Using this information to construct a hypothetical metabolic pathway for this compound.

Table 2: Relevant Chemoinformatics Databases and Their Applications

| Database | Description | Application for this compound Research |

| UM-BBD | Curated information on microbial biocatalysis and biodegradation of xenobiotics. nih.govresearchgate.net | Prediction of biodegradation pathways by identifying reactions of similar substructures. nih.gov |

| KEGG | A collection of databases dealing with genomes, biological pathways, diseases, drugs, and chemical substances. pathbank.org | Identification of potential enzymes and metabolic pathways for the parent acid. |

| MiMeDB | A database of microbial metabolites, linking them to microbes, host, and health data. mimedb.orgmetabolomicscentre.ca | Discovery of naturally occurring structural analogs and related microbial enzymes. mimedb.org |

| AromaDeg | Focuses on the aerobic degradation of aromatic compounds. frontiersin.orgfrontiersin.org | Finding enzymes involved in ring-cleavage pathways that produce similar intermediates. |

| OxDBase | A database of monooxygenases and dioxygenases involved in aromatic compound degradation. frontiersin.orgfrontiersin.orgnih.gov | Identifying specific oxygenases that could potentially act on the dienoate structure. |

Through these computational approaches, even in the absence of direct experimental data, a scientifically grounded hypothesis about the metabolic fate and enzymatic interactions of this compound can be formulated.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules and Natural Product Analogues

The strategic importance of Diethyl 2-hydroxyhexa-2,4-dienedioate lies in its utility as a foundational unit for assembling intricate molecular architectures, including analogues of naturally occurring compounds. nih.govnih.govnih.govmdpi.com The synthesis of small molecules, many of which are derived from natural products, often relies on the iterative coupling of such bifunctional building blocks. nih.gov

A significant application involves its role as a key intermediate in the synthesis of pyrone-containing structures. nih.gov For instance, a closely related derivative, 6-Ethyl 1-Methyl (2Z,4E)-2-Hydroxyhexa-2,4-dienedioate, is synthesized via a base-catalyzed condensation reaction. nih.gov This dienedioate is then used as a precursor in a formal [4+2] cycloaddition reaction, a critical step in the total synthesis of the natural product thermorubin. nih.gov This process demonstrates how the dienedioate framework can be incorporated into larger, more complex systems. nih.gov The use of specific, often enantiomerically-enriched, building blocks is a cornerstone strategy for the efficient synthesis of complex natural products. nih.govdiva-portal.org

Table 1: Synthesis of a Dienedioate Intermediate This interactive table details the reaction to form a key dienedioate building block, as described in the literature. nih.gov

| Reactant 1 | Reactant 2 | Base/Conditions | Product |

| Ethyl crotonate | Diethyl oxalate (B1200264) | t-BuOK, Et₂O, 0-4 °C | 6-Ethyl 1-Methyl (2Z,4E)-2-Hydroxyhexa-2,4-dienedioate |

Precursor for Heterocyclic Compound Synthesis (e.g., Pyrones, Furans)

This compound is an effective precursor for the synthesis of various heterocyclic compounds, most notably 2-pyrones (also known as α-pyrones). nih.gov Heterocycles are integral components of a vast majority of pharmaceuticals and other biologically active molecules. nih.govuni-regensburg.de The 2-pyrone ring, an unsaturated six-membered cyclic ester, is a privileged structure found in numerous natural products exhibiting a wide array of biological activities. uni-regensburg.de

The transformation of the dienedioate into a pyrone is typically achieved through an acid-catalyzed intramolecular cyclization. nih.gov For example, when 6-Ethyl 1-Methyl (2Z,4E)-2-Hydroxyhexa-2,4-dienedioate is treated with concentrated hydrochloric acid and heated, it undergoes cyclization and subsequent elimination to form 2-Oxo-2H-pyran-6-carboxylic acid, a substituted pyrone. nih.gov This reaction provides a direct route to functionalized pyrone systems, which can then be used in further synthetic elaborations. nih.govnih.gov The versatile reactivity of the pyrone ring allows it to be used in cycloadditions, ring-opening reactions, and cross-coupling reactions to generate further molecular diversity. uni-regensburg.de

Table 2: Cyclization to a Pyrone Heterocycle This interactive table summarizes the conversion of the dienedioate to a pyrone derivative. nih.gov

| Starting Material | Reagent | Conditions | Product |

| 6-Ethyl 1-Methyl (2Z,4E)-2-Hydroxyhexa-2,4-dienedioate | Concentrated HCl | Reflux | 2-Oxo-2H-pyran-6-carboxylic Acid |

Substrate in Enzyme-Catalyzed Reactions for Novel Product Generation (e.g., Aldol (B89426) Reactions)

While direct enzymatic applications on this compound are a subject of ongoing research, its synthesis and transformations are closely related to fundamental enzyme-catalyzed processes like aldol reactions. wikipedia.orgsigmaaldrich.com The aldol reaction, which forms a β-hydroxy carbonyl compound, is one of the most important carbon-carbon bond-forming reactions in organic chemistry and is central to the biosynthesis of many natural products, including polyketides and antibiotics. wikipedia.orgsigmaaldrich.commdpi.com

The initial synthesis of the dienedioate itself is a base-catalyzed Claisen condensation, a reaction mechanistically similar to the aldol condensation. nih.govwikipedia.org In nature, polyketide synthases (PKS) catalyze repeated Claisen-type condensations to assemble complex natural products. mdpi.com This biomimetic connection suggests the potential for using engineered enzymes or chemo-enzymatic strategies for the synthesis and diversification of dienedioate-like structures. The β-hydroxy carbonyl motif generated in aldol reactions is a key building block for polyfunctional compounds and natural products. nih.gov The development of organocatalyzed asymmetric aldol reactions has emerged as a powerful tool for producing optically enriched aldol products, highlighting the demand for catalytic and stereoselective methods in this area. nih.gov

Table 3: Overview of Aldol-Type Reactions in Synthesis This interactive table provides examples of aldol reactions and their significance. wikipedia.orgsigmaaldrich.comnih.gov

| Reaction Type | Description | Key Product Feature | Relevance |

| Base-Catalyzed Aldol | An enolate attacks a carbonyl compound. wikipedia.org | β-hydroxy aldehyde/ketone | Fundamental C-C bond formation. wikipedia.org |

| Crossed Aldol | Reaction between two different carbonyl compounds. youtube.com | Can lead to a mixture of products if not controlled. youtube.com | Synthesis of complex asymmetric molecules. |

| Enzyme-Catalyzed Aldol | Aldol reaction mediated by an enzyme (e.g., aldolase). | High stereoselectivity | Used in the synthesis of fatty acids and antibiotics. sigmaaldrich.com |

| Organocatalyzed Aldol | Uses small organic molecules (e.g., proline) as catalysts. nih.gov | Enantioselective synthesis of chiral products. nih.gov | Access to optically pure building blocks. nih.gov |

Development of Novel Catalytic Systems for Dienedioate Transformations

The transformation of this compound and related compounds is an active area for the development of novel catalytic systems. The cyclization of the dienedioate to a pyrone using a strong mineral acid like HCl is a classic example of acid catalysis. nih.gov However, modern synthetic chemistry seeks milder and more selective catalytic methods.

For transformations involving the pyrone products derived from the dienedioate, various advanced catalytic systems have been explored. These include transition metal-catalyzed reactions, such as palladium-mediated Sonogashira coupling to create substituted pyrones. nih.gov Furthermore, gold-based catalysts have been shown to be effective in the synthesis of 4-hydroxy-2-pyrones from acetylenecarboxylic acids, showcasing the potential of noble metals in catalyzing pyrone formation. mdpi.com The development of organocatalytic systems, for instance using isothiourea, has also enabled one-pot cascade reactions to form highly substituted 2-pyrones from different precursors. nih.gov These catalytic advancements provide powerful tools for manipulating the dienedioate core and its derivatives, enabling the synthesis of a diverse range of complex molecules.

Table 4: Catalytic Systems for Pyrone Synthesis and Transformation This interactive table highlights various catalysts used in reactions related to pyrone chemistry. nih.govmdpi.com

| Catalyst Type | Example Catalyst | Transformation | Substrate Type |

| Acid Catalysis | Concentrated HCl | Intramolecular Cyclization | Dienedioate nih.gov |

| Transition Metal | PdCl₂(PPh₃)₂ / CuI | Sonogashira Alkynylation/Cyclization | Iodoacrylic acid and terminal acetylenes nih.gov |

| Transition Metal | Chloro(triphenylphosphine)gold(I) / AgSbF₆ | Self-condensation/Cyclization | Acetylenecarboxylic acids mdpi.com |

| Organocatalysis | Isothiourea derivatives | Michael addition/Lactonization Cascade | (Phenylthio)acetic acids and α,β-unsaturated ketones nih.gov |

Future Research Directions and Challenges

Development of Highly Stereoselective Synthetic Routes

The structure of Diethyl 2-hydroxyhexa-2,4-dienedioate, featuring a stereocenter at the C2 position and two carbon-carbon double bonds, presents a considerable challenge for stereoselective synthesis. Future research must focus on methods that can control both the absolute configuration of the chiral center and the E/Z geometry of the olefins.

Key research objectives include:

Asymmetric Aldol-type Reactions: Developing catalytic asymmetric reactions, such as aldol (B89426) additions, is a promising strategy. organic-chemistry.org Research into novel chiral catalysts, including organocatalysts and metal complexes, could provide access to enantioenriched β-hydroxy esters which are precursors to the target molecule. researchgate.net

Enzymatic Desymmetrization: A highly attractive future direction is the enzymatic desymmetrization of a prochiral precursor. mdpi.com For instance, a meso-dicarboxylic acid or a related symmetric substrate could be selectively transformed by an enzyme, such as a lipase (B570770) or esterase, to yield a chiral monoester intermediate. researchgate.net This biocatalytic approach is recognized as a reliable and efficient method for preparing valuable chiral synthons. mdpi.com

Kinetic Resolution: For racemic mixtures of this compound, developing highly selective enzymatic kinetic resolutions is a viable path. This would involve finding or engineering enzymes that can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess.